molecular formula C13H21NO B12090405 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B12090405
M. Wt: 207.31 g/mol
InChI Key: IXDIZUBDRWNLBU-UHFFFAOYSA-N
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Description

1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound of significant interest in specialized organic and pharmacological research. With the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, this compound is characterized by a propanolamine structure substituted with a 3,4-dimethylbenzyl group . This specific arrangement places it within a class of compounds often investigated for their potential as synthetic intermediates or for structure-activity relationship (SAR) studies. Researchers utilize this compound strictly as a high-purity reference standard or building block in the development of more complex molecules. Its structure is related to other research compounds featured in forensic science monographs, underscoring its relevance in analytical chemistry and toxicology for method development and comparison purposes . As with all substances of this nature, a thorough understanding of its physicochemical properties is crucial for experimental design. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe laboratory practices are followed. Please consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3

InChI Key

IXDIZUBDRWNLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)(C)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2-amino-2-methyl-1-propanol acts as a nucleophile, displacing the halide in 3,4-dimethylbenzyl halides under basic conditions. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed, with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitating deprotonation. For example, a reaction between 3,5-dichloro-1,2-benzoisoxazole and 2-amino-2-methyl-1-propanol in THF with NaH at reflux yielded 3-(2-amino-2-methylpropoxy)-5-chloro-1,2-benzoisoxazole. Adapting this protocol to 3,4-dimethylbenzyl chloride could produce the target compound.

Table 1: Alkylation Conditions and Yields for Analogous Reactions

Aryl HalideSolventBaseTemperatureYield
6-Chloro-3-nitro-2-picolinePentanolNoneReflux72%
4-Chloro-3-nitrobenzenesulfonyl chlorideWaterNaOH20°C15%
3,5-Dichloro-1,2-benzoisoxazoleTHFNaHReflux60%

Challenges and Optimization

Steric hindrance from the 3,4-dimethylphenyl group may reduce reaction efficiency. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) often improve yields. Catalytic additives like zinc chloride (ZnCl2) have been shown to enhance reactivity in similar systems, as demonstrated in the synthesis of 2-(2-methoxy-4-trifluoromethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole.

Reductive Amination Using 3,4-Dimethylbenzaldehyde

Reductive amination offers a versatile route by condensing 3,4-dimethylbenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of reducing agents.

Protocol and Reagents

The aldehyde reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH4) or hydrogen gas with palladium catalysts are common reducing agents. For instance, reductive amination of [(tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid with 2-amino-2-methyl-1-propanol using EDC/HOBt coupling achieved a 74% yield. Adapting this method to 3,4-dimethylbenzaldehyde could yield the target compound.

Solvent and pH Considerations

Optimal pH (4–6) is critical for imine formation, often maintained using acetic acid or buffer solutions. Polar solvents like methanol or ethanol facilitate proton transfer, while inert atmospheres prevent oxidation.

Catalytic Methods Using Metal Catalysts

Transition metal catalysts enable efficient coupling under milder conditions. Zinc triflate (Zn(OTf)2) and related Lewis acids have proven effective in cyclization and condensation reactions.

Zinc-Catalyzed Cyclization

In a representative procedure, phthalonitrile derivatives react with 2-amino-2-methyl-1-propanol in chlorobenzene at 135°C with Zn(OTf)2, yielding dihydrooxazole intermediates. Hydrolysis of these intermediates could afford the target amine. For example, a ZnCl2-catalyzed reaction between a nitrile and amino alcohol achieved a 60% yield.

Table 2: Metal-Catalyzed Reaction Parameters

CatalystSubstrateSolventTemperatureYield
ZnCl2Nitrile derivativeChlorobenzene131°C60%
Zn(OTf)2PhthalonitrileChlorobenzene135°C87%

Mechanistic Insights

The catalyst coordinates to the nitrile group, enhancing electrophilicity and facilitating nucleophilic attack by the amine. This pathway minimizes side reactions and improves regioselectivity.

Solid-Phase Synthesis and Advanced Techniques

Solid-phase methods and coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable precise control over reaction stoichiometry.

HATU-Mediated Coupling

In a reported synthesis, HATU and DIPEA (N,N-diisopropylethylamine) facilitated amide bond formation between 2-tert-butoxycarbonylamino-4,5,6,7-tetrahydro-benzo[]thiophene-3-carboxylic acid and 2-amino-2-methylpropan-1-ol, yielding 65% product. While this forms an amide, subsequent reduction could yield the target amine.

Flow Chemistry Applications

Continuous flow systems improve heat and mass transfer, particularly for exothermic reactions. A flow-based adaptation of the alkylation method could enhance scalability and reproducibility.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

MethodAdvantagesLimitationsTypical Yield
AlkylationSimple setup, readily available reagentsSteric hindrance issues60–72%
Reductive AminationHigh selectivityRequires careful pH control65–74%
Catalytic CyclizationMild conditions, high efficiencyRequires specialized catalysts60–87%

Chemical Reactions Analysis

    Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major product depends on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

      Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.

      Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

      Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with receptors or enzymes due to its chiral center.
    • Further research is needed to fully elucidate its mechanisms.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis pathways, and inferred properties.

    Structural Analogues

    Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Yield Application/Notes
    Target Compound C₁₃H₂₁NO 3,4-Dimethylbenzylamino, 2-methylpropan-2-ol 207.31 N/A Unknown (limited data)
    Compound III (Example 2, ) C₂₀H₂₂N₂O₅S 3,4-Dimethylphenyl, sulfobenzoate ester 402.46 77% Co-developer in photographic solutions
    Compound IV (Example 3, ) C₂₀H₂₂N₂O₆S 3,4-Dimethoxyphenyl, sulfobenzoate ester 418.46 55% Co-developer in photographic solutions
    Compound 16 () C₂₉H₃₁NO₅ 3,4-Dimethylphenyl, pyrrolidinone 457.56 65% Intermediate in EP300/CBP inhibitor synthesis
    1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol () C₁₃H₂₇NO Aliphatic chain (2,6-dimethylheptyl) 213.36 N/A No documented application

    Key Observations

    Substituent Effects on Reactivity and Applications Aromatic vs. Aliphatic Substituents: The target compound’s 3,4-dimethylphenyl group contrasts with aliphatic chains (e.g., 2,6-dimethylheptyl in ). Functional Group Modifications: Compound III and IV () replace the hydroxyl group with a sulfobenzoate ester, increasing molecular weight (~400 g/mol vs. 207 g/mol) and altering solubility. These derivatives are utilized as co-developers in photographic solutions, suggesting sulfonate esters enhance redox properties .

    Synthetic Efficiency

    • Synthesis yields vary significantly: Compound III (77%) vs. Compound IV (55%) and Compound 16 (65%). The lower yield of Compound IV may reflect steric or electronic challenges from the 3,4-dimethoxyphenyl group compared to the 3,4-dimethylphenyl group in Compound III .

    Inferred Physicochemical Properties Solubility: The sulfobenzoate esters (Compounds III and IV) are likely less water-soluble than the target compound due to their bulkier hydrophobic groups.

    Biological Activity

    1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, also known as a secondary amine with a chiral center, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity, synthesis, and relevant research findings regarding this compound.

    • Molecular Formula : C13H21NO
    • Molecular Weight : 207.31 g/mol
    • CAS Number : 87077-34-7
    • IUPAC Name : 1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol

    Biological Activity

    The biological activity of 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has been explored in various studies, highlighting its potential in pharmacological applications.

    Antioxidant Activity

    Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in biological systems, potentially leading to therapeutic applications in diseases linked to oxidative damage.

    Anticancer Potential

    The compound's structural similarity to other known anticancer agents suggests it may inhibit cancer cell proliferation. A study focusing on structural analogs found that modifications in the amino group significantly affected the cytotoxicity against various cancer cell lines. The activation of signaling pathways such as STAT3 and ERK by related compounds indicates a possible mechanism through which this compound could exert anticancer effects.

    Neuroprotective Effects

    Preliminary investigations into neuroprotective properties suggest that this compound may influence neurotransmitter systems or protect neuronal cells from apoptosis. This activity could be beneficial in treating neurodegenerative diseases.

    Research Findings and Case Studies

    StudyFindings
    Antioxidant Activity Study Demonstrated that similar compounds effectively scavenge free radicals, suggesting potential use as antioxidants in therapeutic formulations.
    Cytotoxicity Evaluation Evaluated against various cancer cell lines; modifications in structure led to varying degrees of cytotoxicity, indicating structure-activity relationships (SAR).
    Neuroprotective Study Observed protective effects on neuronal cells under stress conditions, suggesting a role in neuroprotection mechanisms.

    Synthesis Methods

    The synthesis of 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    • Formation of the Amine : Reacting 3,4-dimethylbenzyl chloride with 2-methylpropan-2-ol in the presence of a base.
    • Purification : The product is purified through recrystallization or chromatography to obtain high purity.

    Q & A

    Q. How can researchers validate its stability in long-term storage for pharmacological studies?

    • Methodological Answer :
    • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; acceptable stability defined as <5% impurity formation.
    • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent oxidation .

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